molecular formula C11H14ClNO3 B1653842 methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride CAS No. 1989672-39-0

methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride

Cat. No.: B1653842
CAS No.: 1989672-39-0
M. Wt: 243.68
InChI Key: WIWNLTOHQVNLRR-UHFFFAOYSA-N
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Description

Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through the cyclization of appropriate precursors, such as phenols and aldehydes, under acidic or basic conditions.

    Esterification: The carboxylate group is introduced via esterification reactions, typically using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The amino and ester groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, and neuroprotective properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and cellular pathways.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2H-chromene-3-carboxylate: Similar structure but lacks the dihydro component.

    3-Amino-2H-1-benzopyran-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of an ester.

    3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide: Similar structure but with a carboxamide group.

Uniqueness

Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 3-amino-2,4-dihydrochromene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)15-7-11;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWNLTOHQVNLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=CC=CC=C2OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-39-0
Record name 2H-1-Benzopyran-3-carboxylic acid, 3-amino-3,4-dihydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1989672-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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